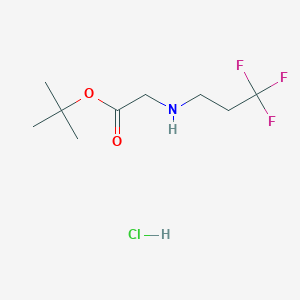

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride

Description

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride is a fluorinated glycine derivative characterized by a tert-butyl ester group, a 3,3,3-trifluoropropyl chain, and a hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. The trifluoropropyl moiety enhances lipophilicity and metabolic stability, which are critical for improving drug bioavailability .

Synthesis: The compound is synthesized via HCl gas treatment of tert-butyl glycinate derivatives, leading to the formation of a stable hydrochloride salt. This step ensures improved crystallinity and handling stability .

Properties

IUPAC Name |

tert-butyl 2-(3,3,3-trifluoropropylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2.ClH/c1-8(2,3)15-7(14)6-13-5-4-9(10,11)12;/h13H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNAPDMFDLAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride typically involves the reaction of tert-butyl glycine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Step 1: Formation of Glycine tert-Butyl Ester

Glycine reacts with tert-butyl acetate in the presence of perchloric acid under controlled temperatures (0–10°C) to form glycine tert-butyl ester. The reaction proceeds via transesterification, with yields exceeding 90% .

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–10°C |

| Catalyst | Perchloric acid |

| Reaction Time | 48–72 hours |

| Yield | 135–180 kg per batch |

Step 2: Hydrochloride Salt Formation

The ester is treated with HCl to precipitate the hydrochloride salt, enhancing stability and crystallinity .

Crystallization Parameters

| Parameter | Value |

|---|---|

| pH Adjustment | 0.5 (using HCl) |

| Solvent | Ethyl acetate |

| Purity | >99% (HPLC) |

Step 3: N-Protection Reactions

The glycine tert-butyl ester undergoes N-protection using tert-butyl dicarbonate (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups.

Boc Protection Example

Fmoc Protection Example

Transesterification

The glycine carboxyl group reacts with tert-butyl acetate via acid-catalyzed nucleophilic acyl substitution. The trifluoropropyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon .

Deprotection

The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free carboxylic acid. The hydrochloride salt facilitates solubility in polar solvents during downstream reactions .

Peptide Coupling

-

Reacts with activated amino acids (e.g., HOBt/DIC coupling) to form peptide bonds.

-

Example: Synthesis of trifluoropropyl-modified peptides for protease stability studies .

Stability and Reactivity Data

| Property | Value/Observation | Source |

|---|---|---|

| Thermal Stability | Stable up to 150°C | |

| Hydrolytic Stability | pH-sensitive (stable at pH 4–7) | |

| Solubility | >50 mg/mL in DMSO |

Comparative Reaction Efficiency

| Reaction Type | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Boc Protection | 95 | 99.6 | pH 7.5–8.5, RT |

| Fmoc Protection | 92 | 99.3 | pH 8.0–9.0, RT |

| Hydrolysis (HCl) | 98 | >99 | 0°C, ethyl acetate |

Scientific Research Applications

Tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules.

Biology: In biological research, the compound is used to study the effects of trifluoropropyl groups on biological systems.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Estimated as C₉H₁₅F₃NO₂·HCl (molecular weight ~247.68 g/mol).

- Functional Groups : Tert-butyl ester, amine hydrochloride, and trifluoropropyl chain.

- Applications : Intermediate in drug discovery, particularly for central nervous system (CNS) agents due to fluorine-enhanced blood-brain barrier penetration .

Comparison with Structurally Similar Compounds

tert-Butyl (3-aminopropyl)carbamate Hydrochloride (CAS 127346-48-9)

Structural Differences : Replaces the glycinate ester with a carbamate group.

Properties :

- Molecular Weight : 209.67 g/mol .

- Solubility: Moderate in polar solvents (e.g., water, ethanol) due to the carbamate’s polarity.

- Stability : Carbamates are hydrolytically more stable than esters, making this compound suitable for prolonged storage .

Applications : Used in drug delivery systems where controlled release is required.

tert-Butyl (allylcarbamothioyl)glycinate

Structural Differences : Features a thiourea (carbamothioyl) group and an allyl chain instead of trifluoropropyl.

Properties :

tert-Butyl 4-(((3,3,3-trifluoropropyl)thio)methyl)piperidine-1-carboxylate

Structural Differences : Incorporates a piperidine ring and a thioether-linked trifluoropropyl group.

Properties :

- Lipophilicity : The trifluoropropyl-thioether group significantly increases logP, favoring membrane permeability .

- Metabolic Stability : Thioethers resist oxidative metabolism better than ethers, extending half-life in vivo .

Applications : Preclinical candidate for antiviral therapies.

Comparative Data Table

Research Findings and Trends

- Fluorine Impact: The trifluoropropyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in CNS drug design .

- Salt Forms: Hydrochloride salts (e.g., target compound and tert-butyl (3-aminopropyl)carbamate HCl) improve crystallinity but require anhydrous storage .

- Synthetic Flexibility : Thiourea and thioether derivatives (e.g., and compounds) highlight the versatility of sulfur-containing groups in tuning reactivity and bioavailability .

Biological Activity

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a trifluoropropyl moiety, which enhances its lipophilicity. This property allows for better interaction with lipid membranes and proteins, potentially influencing its biological activity.

The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoropropyl group increases the lipophilicity of the molecule, facilitating interactions with cellular membranes. Additionally, the amino group in the structure can form hydrogen bonds with target biomolecules, thereby influencing their biological functions .

1. Medicinal Chemistry

Research indicates that this compound is being investigated for its potential therapeutic applications. It serves as a precursor in drug development and may exhibit effects on various biological pathways due to its structural characteristics .

2. Research Findings

- Cellular Interaction : Studies suggest that compounds with similar structures can induce dose-dependent transformations in cell cultures when combined with tumor promoters . This indicates a potential role in cancer research.

- Antimicrobial Activity : Some derivatives of glycine-based compounds have shown antimicrobial properties, suggesting that this compound may also possess similar activities .

Case Study 1: Anticancer Potential

In a study examining the initiating activity of related compounds in BALB/3T3 cells, it was found that certain derivatives induced significant cell transformation when treated with tumor promoters. This highlights the need for further investigation into the anticancer potential of this compound .

Case Study 2: Antimicrobial Evaluation

A comparative study on glycine derivatives indicated that modifications to the alkyl chain could enhance antimicrobial activity. The incorporation of trifluoropropyl groups has been associated with improved efficacy against specific pathogens, suggesting that similar enhancements could be expected for this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClF₃N |

| Lipophilicity | High |

| Potential Applications | Anticancer, Antimicrobial |

| Mechanism of Action | Membrane Interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.